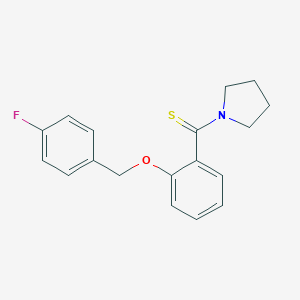
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether, commonly known as FPPE, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. FPPE is a thioether derivative of carfentanil, which is a potent opioid analgesic.
Mecanismo De Acción
FPPE acts as an agonist at the mu opioid receptor, which is a G protein-coupled receptor. Activation of the mu opioid receptor leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and euphoria. FPPE has a similar mechanism of action to other opioid analgesics such as morphine and fentanyl.
Biochemical and Physiological Effects:
FPPE has been shown to produce potent analgesia in animal models, with a potency similar to that of fentanyl. It has also been shown to produce sedation and respiratory depression, which are common side effects of opioid analgesics. FPPE has a shorter duration of action compared to fentanyl, which may make it a more suitable candidate for use in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPPE in lab experiments is its high affinity and selectivity for the mu opioid receptor, which makes it a useful tool for studying the opioid system. However, its potency and potential for producing respiratory depression and other side effects may limit its use in certain experiments. Additionally, the synthesis of FPPE requires specialized equipment and expertise, which may make it difficult for some researchers to obtain.
Direcciones Futuras
There are several potential future directions for research on FPPE. One area of interest is the development of analogs with improved pharmacological properties, such as longer duration of action or reduced side effects. Another area of interest is the use of FPPE as a radioligand for imaging the mu opioid receptor in humans. Finally, further studies are needed to fully understand the potential therapeutic applications of FPPE in the treatment of pain and other conditions.
Métodos De Síntesis
FPPE can be synthesized by the reaction of 4-fluorobenzyl chloride with 2-(1-pyrrolidinylcarbothioyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
FPPE has been studied for its potential applications as an opioid receptor ligand. It has been shown to have high affinity and selectivity for the mu opioid receptor, which is a target for the treatment of pain. FPPE has also been studied for its potential use as a radioligand for imaging the mu opioid receptor in the brain using positron emission tomography (PET).
Propiedades
Nombre del producto |
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether |
|---|---|
Fórmula molecular |
C18H18FNOS |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
[2-[(4-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C18H18FNOS/c19-15-9-7-14(8-10-15)13-21-17-6-2-1-5-16(17)18(22)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |
Clave InChI |
IKMAGILBALHHQY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
SMILES canónico |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)
![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)